Tributyl(trifluoromethyl)stannane

Overview

Description

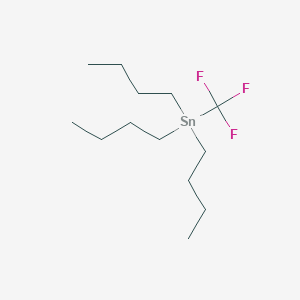

Tributyl(trifluoromethyl)stannane is an organotin compound with the molecular formula C13H27F3Sn. It is a colorless liquid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyl(trifluoromethyl)stannane can be synthesized through the reaction of tributyltin hydride with trifluoromethyltrimethylsilane. The reaction typically involves the use of column chromatography to purify the product . Another method involves the reduction of this compound to tributyl(difluoromethyl)stannane using lithium borohydride in diglyme at 60°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tributyl(trifluoromethyl)stannane undergoes various chemical reactions, including reduction, substitution, and radical reactions.

Common Reagents and Conditions:

Reduction: Lithium borohydride in diglyme is commonly used for the reduction of this compound to tributyl(difluoromethyl)stannane.

Substitution: Organotin compounds, including this compound, can participate in substitution reactions with halides and other electrophiles.

Major Products Formed:

Reduction: Tributyl(difluoromethyl)stannane is formed as a major product when this compound is reduced with lithium borohydride.

Substitution: Various substituted organotin compounds can be formed depending on the electrophile used in the reaction.

Scientific Research Applications

Tributyl(trifluoromethyl)stannane has several applications in scientific research:

Biology and Medicine: The compound is studied for its potential role in drug development and clinical trials.

Industry: Organotin compounds, including this compound, are used in the production of various industrial chemicals and materials.

Mechanism of Action

Tributyl(trifluoromethyl)stannane acts as a radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen. This bond can cleave homolytically, allowing the compound to participate in radical reactions. The compound’s mechanism of action involves the formation of stannyl radicals, which can then react with various substrates to form new products .

Comparison with Similar Compounds

Tributyltin hydride: Another organotin compound used as a radical reducing agent.

Tributyl(difluoromethyl)stannane: A reduced form of tributyl(trifluoromethyl)stannane.

Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it particularly valuable in the synthesis of trifluoromethyl-containing organic molecules .

Biological Activity

Tributyl(trifluoromethyl)stannane, also known as tributyl[3-(trifluoromethyl)phenyl]stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article examines its biological activity, mechanisms of action, toxicity, and applications in scientific research.

- Molecular Formula : C19H31F3Sn

- Molecular Weight : 435.162 g/mol

- CAS Number : 53566-38-4

- IUPAC Name : tributyl-[3-(trifluoromethyl)phenyl]stannane

This compound primarily acts through its reactivity as a stannane in various organic reactions, notably the Stille coupling reactions. It can participate in:

- Oxidation : Converts to organotin oxides or other oxidized derivatives.

- Reduction : Acts as a reducing agent in organic synthesis.

- Substitution Reactions : The trifluoromethyl-substituted phenyl group can undergo electrophilic substitution, while the tin atom can be involved in nucleophilic substitutions.

- Stille Coupling : Reacts with organic halides or pseudohalides in the presence of palladium catalysts to form carbon-carbon bonds, crucial for synthesizing complex organic molecules .

Toxicological Profile

This compound exhibits notable toxicity, particularly towards aquatic organisms. Its classification as a reproductive toxin indicates potential risks associated with prolonged exposure. Studies have shown that organotin compounds can disrupt endocrine functions and cause developmental issues in various species .

Case Studies on Biological Effects

- Aquatic Toxicity : Research indicates that this compound is highly toxic to aquatic life, causing long-lasting effects on ecosystems. For instance, exposure studies have demonstrated significant mortality rates in fish and invertebrates at low concentrations .

- Cellular Impact : In vitro studies have suggested that this compound can induce cytotoxic effects on mammalian cell lines. The mechanism involves oxidative stress leading to apoptosis (programmed cell death), which raises concerns regarding its use in pharmaceuticals and environmental applications .

- Endocrine Disruption : Organotin compounds are known to interfere with hormonal systems. Research has highlighted that this compound may mimic or disrupt the action of natural hormones, potentially leading to reproductive and developmental abnormalities in exposed organisms .

Applications in Research

Despite its toxicity, this compound has found various applications in scientific research:

- Organic Synthesis : Widely used in Stille coupling reactions for constructing complex molecular architectures essential for pharmaceutical development .

- Materials Science : Utilized in creating organotin polymers with unique electronic and optical properties, which could have implications for developing new materials .

- Medicinal Chemistry : Investigated for potential therapeutic applications due to its unique chemical structure and reactivity patterns, although safety concerns limit its direct use .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other organotin compounds:

| Compound | Toxicity Level | Applications |

|---|---|---|

| Tributylphenylstannane | Moderate | Organic synthesis |

| Tributyltin chloride | High | Biocides, antifouling agents |

| Tributyl(4-fluorophenyl)stannane | Moderate | Organic synthesis |

The trifluoromethyl group significantly influences the reactivity and selectivity of this compound compared to other organotin derivatives, enhancing its utility in specific chemical reactions while also contributing to its toxicity profile .

Properties

IUPAC Name |

tributyl(trifluoromethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CF3.Sn/c3*1-3-4-2;2-1(3)4;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCKDRUVTHQQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454060 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135039-77-9 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tributyl(trifluoromethyl)stannane facilitate the trifluoromethylation of carbonyl compounds?

A1: this compound acts as a nucleophilic trifluoromethylating reagent, effectively delivering a trifluoromethyl (CF3) group to carbonyl compounds like ketones and aldehydes. [] This reaction is valuable for introducing the CF3 group into organic molecules, which can significantly alter their chemical and biological properties.

Q2: What is a notable alternative method for synthesizing Tributyl(difluoromethyl)stannane using this compound?

A2: Tributyl(difluoromethyl)stannane (n-Bu3SnCF2H) can be synthesized through a novel reduction reaction using this compound (n-Bu3SnCF3) as the starting material. [] This method utilizes lithium borohydride (LiBH4) in diglyme as the reducing agent, offering a new pathway to access this important organotin compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.